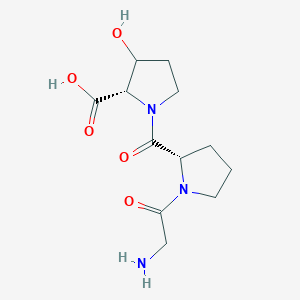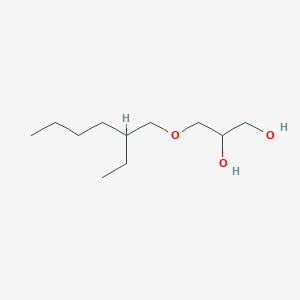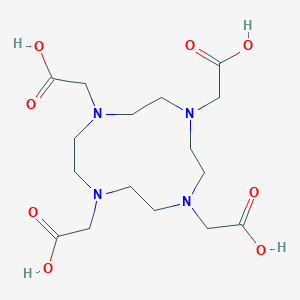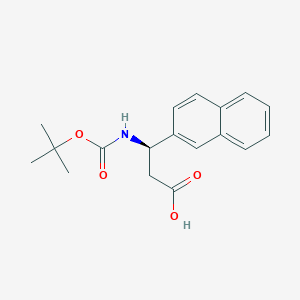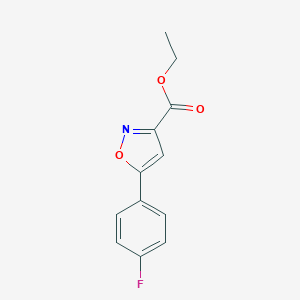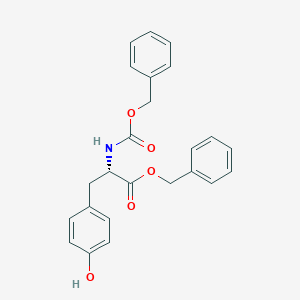
Acetyl dipeptide-1 cetyl ester
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Acetyl Tyrosylarginine Cetyl Ester (AD-1) is a synthetic peptide composed of acetic acid and cetyl alcohol with arginine and tyrosine . It has been used in cosmetics for sensitive skin . The primary targets of AD-1 are the skin cells, particularly the fibroblasts .
Mode of Action
AD-1 has certain anti-inflammatory effects and enhances the skin barrier . It interacts with skin cells to reduce inflammation and improve the skin’s barrier function . This interaction results in the reduction of skin damage and regulation of abnormal expression of mRNA levels .
Biochemical Pathways
AD-1 affects several biochemical pathways related to skin aging and inflammation. It influences the mRNA levels of senescence-related p21, p53, MMPs, IL6, Col1, Col3, and autophagy-related p62, ATG5, ATG7 . These proteins play crucial roles in cell aging, inflammation, and autophagy .
Result of Action
The application of AD-1 results in reduced skin damage and improved skin health . It can alleviate the abnormal protein levels of p16, p21, p53, Col1, LC3B, and p62 induced by UVA .
Action Environment
The action of AD-1 can be influenced by environmental factors such as UV radiation. For instance, it has been shown to reduce damage in skin cells induced by UVA . This suggests that AD-1 could potentially have enhanced efficacy in environments with high UV exposure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyl dipeptide-1 cetyl ester is synthesized through a series of chemical reactions involving the acetylation of tyrosine and arginine, followed by esterification with cetyl alcohol. The process typically involves the following steps:
Acetylation: Tyrosine and arginine are acetylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: The acetylated dipeptide is then esterified with cetyl alcohol using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl dipeptide-1 cetyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the tyrosine residue, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the arginine residue, converting it to citrulline.
Substitution: Nucleophilic substitution reactions can take place at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, citrulline derivatives, and various ester derivatives .
Aplicaciones Científicas De Investigación
Acetyl dipeptide-1 cetyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is studied for its role in cellular signaling and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in skin care, particularly in anti-aging and anti-inflammatory treatments.
Industry: This compound is a key ingredient in cosmetic formulations aimed at improving skin elasticity and firmness
Comparación Con Compuestos Similares
Acetyl dipeptide-1 cetyl ester can be compared with other similar compounds, such as:
Palmitoyl tripeptide-8: Both compounds are used in anti-aging formulations, but palmitoyl tripeptide-8 primarily targets inflammation and skin sensitivity.
Acetyl tetrapeptide-15: This compound is known for its soothing effects on sensitive skin, whereas this compound focuses on elastin production and skin firmness.
4-t-butylcyclohexanol: While both compounds are used in sensitive skin formulations, 4-t-butylcyclohexanol has a faster and more pronounced soothing effect compared to this compound.
Propiedades
IUPAC Name |
hexadecyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36)/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHZXDZUXGBFAQ-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173329 | |
| Record name | Acetyl dipeptide-1 cetyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196604-48-5 | |
| Record name | Acetyl dipeptide-1 cetyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196604485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl dipeptide-1 cetyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL TYROSYLARGININE CETYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7W78X5IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)
